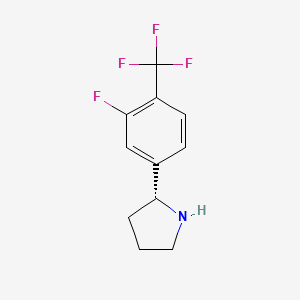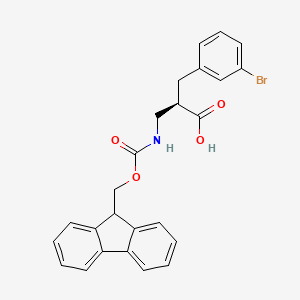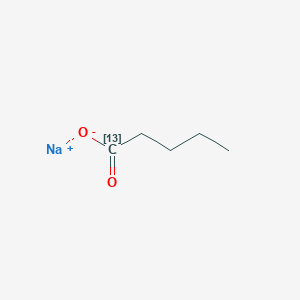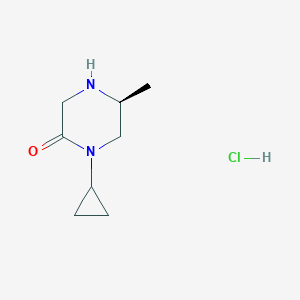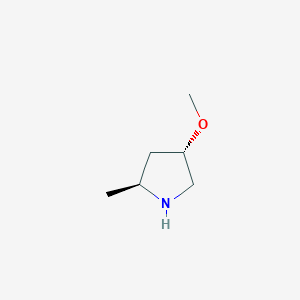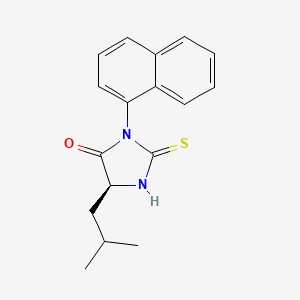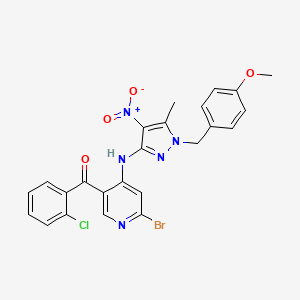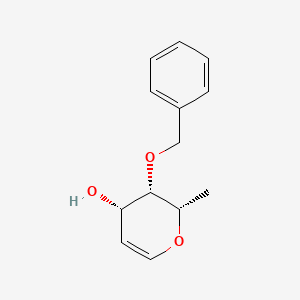
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C14H19BrN2O. This compound features a bromine atom, an isopropyl group, and a tetrahydropyranyl group attached to an indazole core. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Isopropylation: The brominated indazole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid like aluminum chloride.
Attachment of the Tetrahydropyranyl Group: Finally, the tetrahydropyranyl group is introduced through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and ensuring high yields and purity through advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-one.
Reduction: Formation of 5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Formation of 4-Azido-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is studied for its potential as a bioactive molecule. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
4-Bromo-1H-indazole: Lacks the isopropyl and tetrahydropyranyl groups, making it less complex and potentially less bioactive.
5-Isopropyl-1H-indazole: Lacks the bromine and tetrahydropyranyl groups, which may reduce its reactivity and specificity.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and isopropyl groups, affecting its overall chemical behavior and biological activity.
Uniqueness
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the isopropyl and tetrahydropyranyl groups enhance its stability and solubility. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H19BrN2O |
|---|---|
分子量 |
323.23 g/mol |
IUPAC 名称 |
4-bromo-1-(oxan-2-yl)-5-propan-2-ylindazole |
InChI |
InChI=1S/C15H19BrN2O/c1-10(2)11-6-7-13-12(15(11)16)9-17-18(13)14-5-3-4-8-19-14/h6-7,9-10,14H,3-5,8H2,1-2H3 |
InChI 键 |
DMNTUMZAKFCASJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


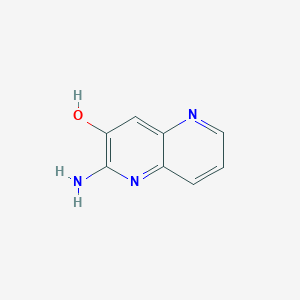
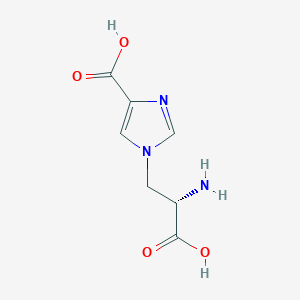
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
